Pentakis(diethylamino)tantalum

Vue d'ensemble

Description

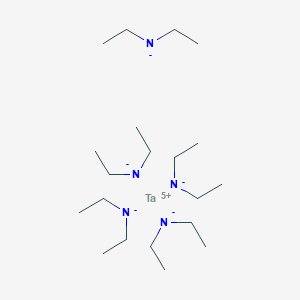

Pentakis(diethylamino)tantalum is an organometallic compound of tantalum. It is characterized by the presence of five diethylamino groups attached to a central tantalum atom. This compound is of significant interest due to its applications in various fields, including materials science and catalysis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Pentakis(diethylamino)tantalum can be synthesized by reacting tantalum pentachloride with lithium diethylamide in an inert solvent such as pentane. The reaction typically proceeds at room temperature, and the product is purified by sublimation. The general reaction is as follows:

TaCl5+5LiNEt2→Ta(NEt2)5+5LiCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of automated reactors and controlled environments ensures the purity and yield of the compound.

Analyse Des Réactions Chimiques

Thermal Decomposition and Thin-Film Deposition

Pentakis(diethylamino)tantalum is primarily used in chemical vapor deposition (CVD) to produce tantalum nitride (TaN) and tantalum oxide (Ta₂O₅) films.

Tantalum Nitride Formation

Reaction with ammonia (NH₃) under plasma-enhanced CVD conditions :

Conditions :

| Property | TaN Film Characteristics | Source |

|---|---|---|

| Thickness Uniformity | ≤5% variation | |

| Resistivity | 200–500 μΩ·cm | |

| Application | Diffusion barrier in semiconductors |

Tantalum Oxide Formation

Oxidation with oxygen (O₂) or water (H₂O) :

Conditions :

-

Temperature: 400–600°C.

-

Oxygen partial pressure: 0.1–1 atm.

| Property | Ta₂O₅ Film Characteristics | Source |

|---|---|---|

| Dielectric Constant | ~25 | |

| Leakage Current | <10⁻⁷ A/cm² at 1 MV/cm | |

| Application | High-κ dielectric in capacitors |

Hydrolysis and Ligand Reactivity

The compound hydrolyzes readily in the presence of moisture, releasing diethylamine (Et₂NH) :

Kinetics :

Comparative Reactivity with Analogous Compounds

The reactivity of Ta(NEt₂)₅ is influenced by its larger ligand size compared to pentakis(dimethylamino)tantalum (PDMAT) :

| Compound | Ligand Size | Volatility | Deposition Temperature | Film Quality |

|---|---|---|---|---|

| Ta(NEt₂)₅ | Bulkier (C₂H₅) | Moderate | 300–600°C | Lower carbon uptake |

| Ta(NMe₂)₅ (PDMAT) | Smaller (CH₃) | Higher | 200–500°C | Higher carbon contamination |

Reaction with Halogenating Agents

Ta(NEt₂)₅ reacts with halogen donors (e.g., Cl₂, BCl₃) to form tantalum halides, enabling halogen-exchange processes :

Application : Intermediate in synthesizing mixed-ligand tantalum complexes.

Surface Chemistry in Atomic Layer Deposition (ALD)

In ALD cycles, Ta(NEt₂)₅ reacts with co-reactants like ozone (O₃) or hydrogen peroxide (H₂O₂) to achieve self-limiting growth :

-

Cycle Steps :

-

Ta(NEt₂)₅ adsorption on substrate.

-

Oxidant pulse (e.g., O₃) removes ligands, forming Ta–O bonds.

-

-

Growth Rate : 0.5–1.0 Å/cycle.

Applications De Recherche Scientifique

Chemical Vapor Deposition (CVD)

PDEAT serves as a precursor in chemical vapor deposition processes, particularly for producing tantalum nitride () and tantalum oxide () thin films. These materials are crucial in the semiconductor industry due to their excellent electrical properties.

- Thin Film Production : PDEAT's volatility and reactivity allow for the formation of high-quality thin films, which are essential for microelectronic devices. The films exhibit attributes such as high hardness, good electrical conductivity, and thermal stability, making them suitable for applications like transistors and capacitors .

Organic Synthesis

PDEAT is also utilized in organic synthesis, particularly in the formation of nitrogen-containing compounds. Its ability to facilitate C-alkylation reactions makes it a valuable reagent in synthetic organic chemistry.

- Reactivity : PDEAT can influence various biochemical pathways through its hydrolysis products, which include diethylamine. This property is leveraged to synthesize alkylamines from olefins via hydroaminoalkylation processes .

-

Thin Film Deposition Study :

A study explored the use of PDEAT for producing films, revealing that its volatility significantly enhances film quality. The deposited films demonstrated superior electrical properties, crucial for advanced electronic applications . -

Synthesis of Organic Compounds :

In laboratory settings, PDEAT was employed to synthesize various nitrogen-containing organic compounds. The results indicated high yields of desired products, showcasing its utility in organic synthesis .

Mécanisme D'action

The mechanism by which Pentakis(diethylamino)tantalum exerts its effects is primarily through its ability to act as a precursor in the formation of tantalum-based thin films. The compound decomposes under specific conditions to release tantalum atoms, which then form the desired thin films. The molecular targets and pathways involved include the interaction of tantalum with nitrogen or oxygen to form tantalum nitride or tantalum oxide, respectively.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pentakis(dimethylamino) tantalum(V): Similar structure but with dimethylamino groups instead of diethylamino groups.

Tetrakis(diethylamino) titanium(IV): Similar in terms of having diethylamino groups but with titanium as the central metal.

Uniqueness

Pentakis(diethylamino)tantalum is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to its dimethylamino counterpart. The larger ethyl groups can influence the steric and electronic properties of the compound, making it suitable for specific applications in materials science and catalysis.

Activité Biologique

Pentakis(diethylamino)tantalum (PDEAT) is an organometallic compound that has garnered attention for its potential biological applications, particularly in the fields of medicine and materials science. This article delves into the synthesis, structural characteristics, biological activity, and relevant research findings related to PDEAT.

Synthesis and Structural Characteristics

PDEAT is synthesized through the reaction of tantalum pentachloride with lithium diethylamide. This process yields a compound characterized by five diethylamino groups coordinated to a tantalum center in the +5 oxidation state. The molecular formula for PDEAT is , with a molecular weight of approximately 401.33 g/mol. It appears as a light yellow to orange powder and is sensitive to moisture and air, necessitating careful handling and storage under inert conditions to maintain its stability .

The biological activity of PDEAT primarily stems from its interaction with biomolecules, particularly proteins and nucleic acids. The tantalum center can form coordination complexes with various ligands, influencing cellular processes through mechanisms such as:

- Inhibition of Enzymatic Activity : PDEAT may inhibit specific enzymes by binding to their active sites, thereby altering their functionality.

- DNA Interaction : Preliminary studies suggest that PDEAT can interact with DNA, potentially affecting replication and transcription processes.

Case Studies and Research Findings

- Antibacterial Properties : Recent research has explored the antibacterial activity of PDEAT against various pathogens. In vitro studies demonstrated that PDEAT exhibits significant inhibitory effects on bacterial growth, suggesting its potential application as an antimicrobial agent in medical settings .

- Cytotoxicity Studies : A study evaluating the cytotoxic effects of PDEAT on cancer cell lines revealed that the compound induces apoptosis in a dose-dependent manner. This property highlights its potential use in cancer therapy as a chemotherapeutic agent .

- Biocompatibility Assessments : Investigations into the biocompatibility of PDEAT have shown promising results when used in biomedical applications, particularly in bone implants. Its interaction with human osteoblasts indicates that PDEAT can enhance cell proliferation and differentiation, making it suitable for orthopedic applications .

Comparative Analysis

To better understand the unique properties of PDEAT, it is useful to compare it with similar compounds:

| Compound Name | Chemical Formula | Key Features | Distinctive Aspects |

|---|---|---|---|

| Pentakis(dimethylamino)tantalum | Similar structure; different amine groups | Enhanced volatility due to dimethylamino groups | |

| Tetrakis(diethylamido)tantalum | Fewer ligands; less complex | Lacks the unique biological interactions seen in PDEAT | |

| Tris(diethylamido)(tert-butylimido)tantalum | Combines diethylamido with tert-butylimido | Potentially different reactivity profiles due to ligand variation |

Applications

PDEAT's unique properties lend themselves to various applications:

- Biomedical Devices : Its biocompatibility makes it a candidate for coatings on medical implants.

- Antimicrobial Agents : The antibacterial properties suggest potential use in wound dressings or coatings for surgical instruments.

- Drug Development : Ongoing research aims to explore its efficacy as a chemotherapeutic agent in cancer treatment.

Propriétés

IUPAC Name |

diethylazanide;tantalum(5+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5C4H10N.Ta/c5*1-3-5-4-2;/h5*3-4H2,1-2H3;/q5*-1;+5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHYQSRWPDMAQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Ta+5] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H50N5Ta | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622783 | |

| Record name | Tantalum(5+) pentakis(N-ethylethanaminide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55161-66-5 | |

| Record name | Tantalum(5+) pentakis(N-ethylethanaminide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.